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This document provides a detailed protocol for measuring intracellular calcium concentrations

using the ratiometric fluorescent indicator Fura-PE3. While the core principles are

demonstrated using the well-established Fura-2 dye due to the wealth of available protocol

data, the methodology is directly applicable to Fura-PE3. Key differences and considerations

for adapting the protocol to Fura-PE3 will be highlighted.

Fura dyes, including Fura-2 and Fura-PE3, are powerful tools for quantifying intracellular

calcium levels.[1][2] Their ratiometric nature allows for precise measurements that are less

susceptible to variations in dye concentration, cell thickness, or photobleaching, which can

affect non-ratiometric dyes.[2] This protocol will guide users through the entire workflow, from

cell preparation and dye loading to image acquisition and data analysis.

Principle of Ratiometric Calcium Measurement
Fura dyes exhibit a shift in their fluorescence excitation spectrum upon binding to calcium.[1]

The dye is excited at two different wavelengths, typically around 340 nm (calcium-bound) and

380 nm (calcium-free), while emission is monitored at a single wavelength, usually around 510

nm.[1][3][4] The ratio of the fluorescence intensities at these two excitation wavelengths is

directly proportional to the intracellular calcium concentration.[3][5] An increase in intracellular

calcium leads to a higher 340 nm signal and a lower 380 nm signal, resulting in an increased

340/380 ratio.[6]
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Principle of Ratiometric Calcium Measurement with Fura Dyes
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Caption: Ratiometric measurement principle of Fura dyes.
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Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and

experimental conditions.

I. Materials and Reagents
Reagent Purpose Typical Concentration

Fura-PE3, AM or Fura-2, AM Ratiometric calcium indicator 1-10 µM

Anhydrous Dimethyl sulfoxide

(DMSO)

Solvent for Fura-PE3, AM

stock solution
N/A

Pluronic F-127
Dispersing agent to aid dye

loading
0.02-0.04%

Hanks' Balanced Salt Solution

(HBSS) or other physiological

buffer

Buffer for cell washing and

imaging
N/A

Probenecid (optional)
Anion-exchange inhibitor to

prevent dye leakage
1-2.5 mM

Ionomycin or other calcium

ionophore

For determining Rmax

(maximum fluorescence ratio)
5-10 µM

EGTA

Calcium chelator for

determining Rmin (minimum

fluorescence ratio)

10 mM

II. Step-by-Step Procedure
A. Cell Preparation

Seed cells on glass coverslips or in glass-bottom dishes suitable for fluorescence

microscopy.[3]

Culture cells to the desired confluency (typically 70-90%). Cell health is critical for successful

dye loading and accurate measurements.
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For some cell types, coating the coverslips with an extracellular matrix component (e.g.,

poly-L-lysine, fibronectin, or laminin) may be necessary to promote adherence.[3]

B. Dye Loading

Prepare Fura-PE3, AM Stock Solution: Dissolve Fura-PE3, AM in high-quality, anhydrous

DMSO to a stock concentration of 1-5 mM.[7] Aliquot and store at -20°C, protected from light

and moisture.

Prepare Loading Buffer: On the day of the experiment, prepare the loading buffer. A common

loading buffer consists of a physiological saline solution (like HBSS) containing Fura-PE3,

AM (final concentration of 1-10 µM) and Pluronic F-127 (final concentration of 0.02-0.04%).

The addition of probenecid (1-2.5 mM) can help to prevent dye leakage from the cells.[8]

Note: First, mix the Fura-PE3, AM stock solution with an equal volume of 20% Pluronic F-

127 solution before diluting in the buffer to prevent precipitation of the dye.

Cell Loading:

Remove the cell culture medium and wash the cells gently with pre-warmed physiological

buffer.

Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or

37°C.[3][4] The optimal loading time and temperature should be determined empirically for

each cell type. Incubation at 37°C may lead to dye compartmentalization in organelles.[7]

Protect the cells from light during the incubation period.

Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove

extracellular dye.

De-esterification: Allow the cells to incubate in the physiological buffer for an additional 30

minutes at room temperature to ensure complete de-esterification of the AM ester by

intracellular esterases. This step is crucial for the dye to become calcium-sensitive.

C. Imaging

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.brainvta.tech/plus/view.php?aid=1050
https://www.benchchem.com/product/b1227955?utm_src=pdf-body
https://www.benchchem.com/product/b1227955?utm_src=pdf-body
https://biotium.com/wp-content/uploads/2016/12/PI-50013-50014-50016.pdf
https://www.benchchem.com/product/b1227955?utm_src=pdf-body
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-2-am-cas-108964-32-5-version-354903840c.pdf
https://www.benchchem.com/product/b1227955?utm_src=pdf-body
https://www.brainvta.tech/plus/view.php?aid=1050
https://ionbiosciences.com/wp-content/uploads/FURA-2-AM_PROTOCOL.pdf
https://biotium.com/wp-content/uploads/2016/12/PI-50013-50014-50016.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence

microscope equipped for ratiometric imaging.

Excite the cells alternately with light at approximately 340 nm and 380 nm.

Collect the emitted fluorescence at approximately 510 nm.

Acquire images at a suitable frame rate, depending on the kinetics of the calcium signals

being studied.

Minimize phototoxicity by using the lowest possible excitation light intensity and exposure

times.[6]

D. Data Analysis and Calibration

For each time point, calculate the ratio of the fluorescence intensity from the 340 nm

excitation to the fluorescence intensity from the 380 nm excitation (F340/F380).

To convert the ratio values into intracellular calcium concentrations, a calibration is required.

The most common formula is the Grynkiewicz equation:[9][10] [Ca²⁺] = Kd * [(R - Rmin) /

(Rmax - R)] * (Sf2 / Sb2)

Kd: The dissociation constant of the dye for Ca²⁺. This value can be influenced by

temperature, pH, and viscosity.

R: The measured 340/380 fluorescence ratio.

Rmin: The 340/380 ratio in the absence of calcium. This is determined by adding a

calcium chelator like EGTA.

Rmax: The 340/380 ratio at saturating calcium concentrations. This is determined by

adding a calcium ionophore like ionomycin.

Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation in calcium-free and

calcium-saturated conditions, respectively.

III. Experimental Workflow Diagram
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Fura-PE3 Calcium Imaging Experimental Workflow
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Caption: Step-by-step experimental workflow for Fura-PE3 calcium imaging.
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Quantitative Data Summary
Parameter Value Notes

Fura-2 Spectral Properties

Excitation (Ca²⁺ bound) ~340 nm [1][4]

Excitation (Ca²⁺ free) ~380 nm [1][4]

Emission ~510 nm [1][3]

Recommended Concentrations

& Conditions

Fura-PE3/Fura-2, AM Stock

Concentration
1-5 mM in DMSO [7]

Fura-PE3/Fura-2, AM Working

Concentration
1-10 µM [3][11]

Pluronic F-127 Concentration 0.02-0.04% [8]

Loading Incubation Time 30-60 minutes [3][4]

Loading Temperature Room Temperature or 37°C [3][4]

De-esterification Time ~30 minutes

Note on Fura-PE3: While the spectral properties of Fura-PE3 are very similar to Fura-2, it is

always recommended to consult the manufacturer's specifications for the exact excitation and

emission maxima. The dissociation constant (Kd) for Fura-PE3 may also differ from Fura-2,

which will be a critical parameter for the accurate calculation of intracellular calcium

concentrations.

Conclusion
This protocol provides a comprehensive guide for performing ratiometric intracellular calcium

measurements using Fura-PE3. By following these steps and optimizing the parameters for

your specific experimental setup, you can obtain reliable and quantifiable data on cellular

calcium dynamics. The ratiometric approach offered by Fura dyes remains a gold standard in
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the field, enabling researchers to investigate the intricate role of calcium signaling in a wide

array of biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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